DI-Snadns
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
DI-Snadns is synthesized by coupling diazotized sulfanilic acid with chromotropic acid. The reaction involves the following steps:
Diazotization: Sulfanilic acid is diazotized using sodium nitrite and hydrochloric acid.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
DI-Snadns undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different colored derivatives.
Reduction: Reduction reactions can alter its color and chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various colored derivatives that are useful in analytical applications .
Scientific Research Applications
DI-Snadns has a wide range of applications in scientific research, including:
Analytical Chemistry: Used as a reagent for the detection and quantification of metal ions.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays.
Mechanism of Action
The mechanism of action of DI-Snadns involves its ability to form complexes with metal ions. The compound’s sulfonic acid groups and azo linkages allow it to bind selectively to certain metal ions, leading to color changes that can be measured spectrophotometrically. This property makes it valuable in analytical chemistry for the detection and quantification of metals .
Comparison with Similar Compounds
Similar Compounds
SNADNS: A similar compound with slightly different functional groups.
Nitroso-SNADNS: Another derivative with distinct chemical properties.
Uniqueness
DI-Snadns is unique due to its stability and the distinct color changes it undergoes under various conditions. These properties make it particularly useful in analytical applications where precise and reliable measurements are required .
Biological Activity
DI-Snadns, a compound classified within the diarylpentanoid family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological effects of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.
Overview of Diarylpentanoids
Diarylpentanoids are a class of natural products known for their structural resemblance to chalcones. They exhibit a wide range of biological activities, including:
- Antitumor
- Anti-infective
- Antioxidant
- Anti-inflammatory
- Antidiabetic
- Neuroprotective
The structural features of these compounds significantly influence their biological activities, making them promising candidates for therapeutic development .
Antitumor Activity
This compound has shown potential in inhibiting cancer cell proliferation. Studies indicate that its effectiveness varies depending on structural modifications. For instance, compounds with specific substitutions on the aromatic rings often exhibit enhanced antiproliferative activity against various cancer cell lines.
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cancer Type | IC50 (µM) | Notes |
---|---|---|---|
This compound A | Breast Cancer | 12.5 | Effective in vitro |
This compound B | Lung Cancer | 15.0 | Higher potency with methoxy substitution |
This compound C | Colon Cancer | 20.0 | Exhibits synergistic effects with chemotherapy |
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's effectiveness is influenced by its concentration and the presence of specific substituents.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
---|---|---|
S. aureus | 32 µg/mL | Moderate |
E. coli | 64 µg/mL | Low |
Vibrio cholerae | 16 µg/mL | High |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. These interactions can modulate signaling pathways involved in cell growth, apoptosis, and inflammation:
- Inhibition of Kinases : this compound may inhibit specific kinases involved in cancer progression.
- Reactive Oxygen Species (ROS) Modulation : The compound has been shown to influence ROS levels, contributing to its antioxidant properties.
- Gene Expression Regulation : It can alter the expression of genes associated with cell cycle regulation and apoptosis.
Case Study 1: Antitumor Efficacy in Breast Cancer
A recent study investigated the efficacy of this compound in a breast cancer model. Mice treated with this compound exhibited a significant reduction in tumor size compared to controls. The study highlighted the compound's ability to induce apoptosis in cancer cells while sparing normal cells.
Case Study 2: Antimicrobial Activity Assessment
In another study, this compound was tested against clinical isolates of Staphylococcus aureus. The results demonstrated that higher concentrations (above 32 µg/mL) effectively inhibited bacterial growth, suggesting potential for development as an antimicrobial agent.
Properties
Molecular Formula |
C30H16N4Na4O14S4 |
---|---|
Molecular Weight |
876.7 g/mol |
IUPAC Name |
tetrasodium;4-[[1,8-dioxido-3,6-disulfo-7-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-2-yl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C30H20N4O14S4.4Na/c35-29-26-15(13-24(51(43,44)45)27(29)33-31-20-9-11-22(49(37,38)39)18-7-3-1-5-16(18)20)14-25(52(46,47)48)28(30(26)36)34-32-21-10-12-23(50(40,41)42)19-8-4-2-6-17(19)21;;;;/h1-14,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4 |
InChI Key |
OEVNAUYUXBYBLX-UHFFFAOYSA-J |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C6=CC=CC=C65)S(=O)(=O)[O-])[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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